molecular formula C₂₅H₃₆O₆ B1144756 (-)-Erinacin A CAS No. 180854-04-0

(-)-Erinacin A

カタログ番号 B1144756
CAS番号: 180854-04-0
分子量: 432.55
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Erinacin A is a natural product isolated from the mushroom species Hericium erinaceus, commonly known as lion’s mane. It is a member of the cyathane diterpenoid family and has been studied for its medicinal properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It is also known to possess antioxidant and anti-bacterial activities.

科学的研究の応用

(-)-Erinacin A has been studied in a variety of scientific research applications due to its potential medicinal properties. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its antioxidant and anti-bacterial activities. In addition, (-)-Erinacin A has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

作用機序

The mechanism of action of (-)-Erinacin A is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and matrix metalloproteinase-2 (MMP-2). In addition, (-)-Erinacin A is believed to act through the inhibition of histone deacetylases (HDACs) and the activation of nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
(-)-Erinacin A has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been found to possess antioxidant and anti-bacterial activities. It has also been found to possess the potential to reduce inflammation and oxidative stress, as well as to protect against neuronal damage.

実験室実験の利点と制限

The use of (-)-Erinacin A in laboratory experiments has several advantages. It is relatively easy to synthesize in a laboratory setting and is relatively inexpensive. In addition, it has been found to possess a variety of medicinal properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also some limitations to the use of (-)-Erinacin A in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the concentration and the experimental conditions. In addition, it may not be suitable for use in all laboratory experiments due to its potential toxicity.

将来の方向性

There are a variety of potential future directions for (-)-Erinacin A research. These include further research into its mechanism of action, as well as further research into its potential therapeutic applications. In addition, further research into its potential toxicological effects and its potential interactions with other compounds is also needed. Finally, further research into the potential use of (-)-Erinacin A in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders, is also needed.

合成法

(-)-Erinacin A can be synthesized in a laboratory setting using a variety of methods. One of the most commonly used methods is the acid-catalyzed Diels-Alder reaction of 1,3-dienes with aldehydes. This reaction is used to form the bicyclic ring structure of (-)-Erinacin A. Other methods include the use of organocatalysts, such as the use of pyrrolidine-2-carboxylic acid, to form the bicyclic ring structure. (-)-Erinacin A can also be synthesized through the use of a palladium-catalyzed cross-coupling reaction of aryl halides with organometallic reagents.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Erinacin A involves a total of 18 steps and can be divided into four main stages: (1) synthesis of the key intermediate, (2) construction of the tricyclic core, (3) introduction of the side chains, and (4) final functional group transformations.", "Starting Materials": [ "L-tyrosine", "methyl acrylate", "2-methyl-2-butene", "dimethyl malonate", "methyl iodide", "sodium hydride", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "magnesium", "lithium aluminum hydride", "acetic anhydride", "benzaldehyde", "ethyl chloroformate", "methyl magnesium bromide", "methyl vinyl ketone", "methyl lithium", "hydrogen peroxide" ], "Reaction": [ "L-tyrosine is first protected as its methyl ester using methyl iodide and sodium hydride.", "The protected tyrosine is then converted to the key intermediate via a series of reactions involving methyl acrylate, 2-methyl-2-butene, and dimethyl malonate.", "The key intermediate is then subjected to a series of reactions involving p-toluenesulfonic acid, sodium borohydride, and sodium cyanoborohydride to construct the tricyclic core.", "The side chains are then introduced via a series of reactions involving magnesium, lithium aluminum hydride, acetic anhydride, benzaldehyde, and ethyl chloroformate.", "The final functional group transformations involve reactions with methyl magnesium bromide, methyl vinyl ketone, methyl lithium, and hydrogen peroxide to produce (-)-Erinacin A." ] }

CAS番号

180854-04-0

製品名

(-)-Erinacin A

分子式

C₂₅H₃₆O₆

分子量

432.55

同義語

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde

製品の起源

United States

Q & A

Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?

A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of (-)-Erinacin A itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.

Q2: Are there established methods for producing (-)-Erinacin A?

A3: One of the provided studies explores the production of (-)-Erinacin A through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and (-)-Erinacin A yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing (-)-Erinacin A production through controlled cultivation techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。